molecular formula C20H19F3IN3O5 B1684329 Ro4987655 CAS No. 874101-00-5

Ro4987655

Numéro de catalogue B1684329
Numéro CAS: 874101-00-5
Poids moléculaire: 565.3 g/mol
Clé InChI: FIMYFEGKMOCQKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RO4987655 is an orally active and highly selective small-molecule MEK inhibitor . It potently inhibits the mitogen-activated protein kinase signaling pathway activation and tumor cell growth . It has shown promising effects on B-raf-mutated and some RAS (rat sarcoma)-activated tumors in clinical trials .


Synthesis Analysis

RO4987655 was designed based on the X-ray crystal structure information of the target enzyme and then given multidimensional optimization including metabolic stability, physicochemical properties, and safety profiles . It has a unique ring structure with high metabolic stability and slow dissociation from MEK .


Molecular Structure Analysis

The molecular structure of RO4987655 is complex. It is known to bind to an allosteric inhibitor binding site in ATP analog-bound MEK1 via interactions with Lys97, Val127, Val211, Ser212, and the nucleotide .


Chemical Reactions Analysis

RO4987655 has been observed to have dose-dependent inhibitory effects on pERK in peripheral blood mononuclear cells (PBMCs) . The pharmacokinetics of RO4987655 was linear and no unexpected accumulation of RO4987655 in plasma was observed .


Physical And Chemical Properties Analysis

RO4987655 is an oral drug with a plasma half-life of approximately 4 hours . Its plasma exposure appears to increase in a dose-proportional manner .

Applications De Recherche Scientifique

Application in Cancer Research

  • Scientific Field: Cancer Research .
  • Summary of the Application: Ro4987655, also known as CH4987655, is an oral MEK inhibitor used in the treatment of advanced cancers with RAS-RAF mutations . It has shown promising effects on B-raf-mutated and some RAS-activated tumors .
  • Methods of Application: In a phase I expansion study, Ro4987655 was administered orally at recommended doses of 8.5 mg twice daily until progressive disease . The study included patients with melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer .
  • Results or Outcomes: The study found that Ro4987655 reduced ERK phosphorylation among all cohorts. Single-agent activity was observed in all entities except colorectal cancer . The most frequent adverse events were rash, acneiform dermatitis, and gastrointestinal disorders, mostly grade 1/2 .

Application in PET Imaging

  • Scientific Field: Positron Emission Tomography (PET) Imaging .
  • Summary of the Application: Ro4987655 has been used in human tumor xenograft models for efficacy evaluation using [18F] FDG-PET imaging combined with proteomic approaches .
  • Methods of Application: [18F] FDG uptake was studied in human lung carcinoma xenografts from day 0 to day 9 of Ro4987655 therapy using microPET Focus 120 . The expression levels of GLUT1 and hexokinase 1 were examined using semi-quantitative fluorescent immunohistochemistry .
  • Results or Outcomes: The study observed modest metabolic decreases in tumor [18F] FDG uptake after MEK inhibition by Ro4987655 as early as 2 hours post-treatment . The greatest [18F] FDG decreases were found on day 1, followed by a rebound in [18F] FDG uptake on day 3 in parallel with decreasing tumor volumes .

Application in Pharmacodynamic Research

  • Scientific Field: Pharmacodynamic Research .
  • Summary of the Application: Ro4987655, also known as CH4987655, has shown excellent preclinical in vivo and in vitro efficacy against a broad range of tumor cells where the MAPK pathway is activated .
  • Methods of Application: The pharmacodynamic effect of Ro4987655 was investigated in tumor tissues and peripheral blood mononuclear cells (PBMC), and the results were compared with tumor growth inhibition in a mouse xenograft model .
  • Results or Outcomes: The study provided insights into the pharmacodynamic response of Ro4987655, contributing to our understanding of its mechanism of action .

Orientations Futures

The significant extent of target inhibition achieved by RO4987655, combined with its documented antitumor activity, provides an excellent basis for targeted development in phase II and III studies . Further clinical investigation of RO4987655 is encouraged .

Propriétés

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026099
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-[(2-Fluoro-4-Iodophenyl)amino]-N-(2-Hydroxyethoxy)-5-[(3-Oxo-1,2-Oxazinan-2-Yl)methyl]benzamide

CAS RN

874101-00-5
Record name RO-4987655
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4987655
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-4987655
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(E)-3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-[(3-methylcarbamoyl-propoxyimino)-methyl]-benzamide (8.0 g, 13.5 mmol) obtained in Step C of Example 28 was suspended in methylene chloride (240 ml), and borane-pyridine complex (5.45 ml, 53.8 mmol) and dichloroacetic acid (6.65 ml, 80.8 mmol) were added thereto at room temperature. The reaction mixture was stirred at room temperature for 15 hours, and dichloromethane was removed under reduced pressure with a rotary evaporator. The residue was diluted with 1,2-dichloroethane (240 ml), and the mixture was stirred at 60° C. for 8 hours, and filtered. The residue obtained by concentrating the filtrate was diluted with ethyl acetate (800 ml), and washed sequentially with water (400 ml), saturated aqueous sodium bicarbonate (400 ml), and saturated brine (400 ml). The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CH2Cl2/MeOH (25:1)) to give 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-N-(2-hydroxy-ethoxy)-5-(3-oxo-[1,2]oxazinan-2-ylmethyl)-benzamide (Compound G-1, 6.93 g, 91% yield).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro4987655
Reactant of Route 2
Ro4987655
Reactant of Route 3
Ro4987655
Reactant of Route 4
Ro4987655
Reactant of Route 5
Ro4987655
Reactant of Route 6
Ro4987655

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.